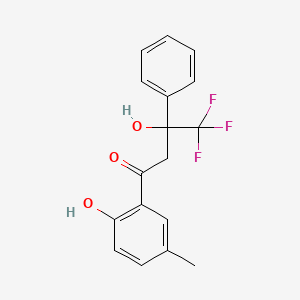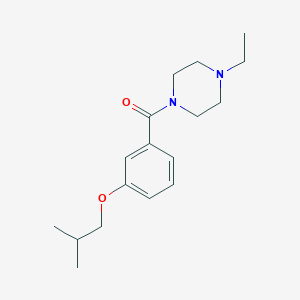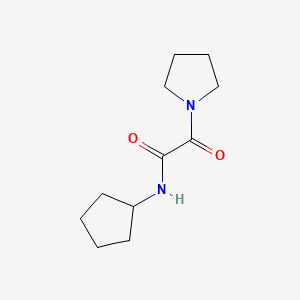![molecular formula C23H25N3O3 B5008154 3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B5008154.png)
3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a tetrahydropyran ring . Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Tetrahydropyrans can be produced by hydrogenation of dihydropyran with Raney nickel .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The tetrahydropyran ring is a six-membered ring containing five carbon atoms and one oxygen atom .Mécanisme D'action
Propriétés
IUPAC Name |
N-methyl-N-(oxan-4-yl)-3-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-26(20-13-15-28-16-14-20)22(27)12-11-21-24-25-23(29-21)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAOXCCDARGQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CCC2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5008074.png)

![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)


![2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5008116.png)
![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)
![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5008125.png)
![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5008130.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5008136.png)
![N,N'-(4-chloro-1,2-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B5008137.png)
![1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5008148.png)